molecular formula C15H13FO3 B13931526 6-Fluoro-4-methoxy-biphenyl-3-carboxylic acid methyl ester CAS No. 314298-23-2

6-Fluoro-4-methoxy-biphenyl-3-carboxylic acid methyl ester

Cat. No.: B13931526
CAS No.: 314298-23-2
M. Wt: 260.26 g/mol
InChI Key: MRCLDOBIXNDRPL-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with functional groups including a methoxy group, a fluoro group, and a carboxylate ester. Biphenyl derivatives are known for their versatility and are used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing biphenyl derivatives, including Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate, is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran can yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance. Additionally, the use of environmentally benign organoboron reagents makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl structures.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and fluoro groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence its reactivity and interactions with molecular targets.

Properties

CAS No.

314298-23-2

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

methyl 4-fluoro-2-methoxy-5-phenylbenzoate

InChI

InChI=1S/C15H13FO3/c1-18-14-9-13(16)11(8-12(14)15(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

MRCLDOBIXNDRPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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